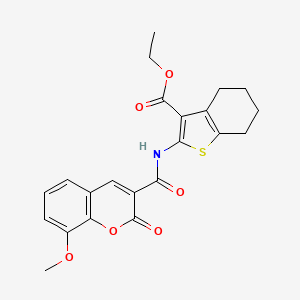

ethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Historical Context and Research Significance

Coumarin derivatives have been studied since the 19th century, with their isolation from natural sources like tonka beans and sweet clover marking the beginning of their medicinal exploration. The integration of coumarin with heterocyclic frameworks, such as benzothiophene, emerged more recently as a strategy to enhance bioactivity and selectivity. The hybrid compound ethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exemplifies this approach, building on the success of coumarin-benzimidazole hybrids, which demonstrated potent anticancer and antimicrobial activities. The benzothiophene moiety, known for its electron-rich sulfur atom, contributes to improved metabolic stability and binding affinity, making it a valuable component in drug design.

Research into such hybrids gained momentum in the early 21st century, driven by the need to overcome drug resistance and improve therapeutic efficacy. For instance, coumarin-triazole hybrids have shown promise against multidrug-resistant pathogens, underscoring the potential of hybrid scaffolds. The compound’s amide linker, a common feature in bioactive molecules, facilitates hydrogen bonding with biological targets, further enhancing its pharmacological profile.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the class of fused heterocyclic systems, characterized by the presence of oxygen (in the chromene ring) and sulfur (in the benzothiophene ring). Structurally, it comprises three distinct regions:

- Chromene Core : A 2H-chromene-2-one system with a methoxy group at position 8, which enhances electronic effects and solubility.

- Amide Linker : Connects the chromene core to the benzothiophene moiety, providing conformational rigidity and stabilizing interactions with enzymes or receptors.

- Tetrahydro-Benzothiophene Framework : A partially saturated benzothiophene ring that reduces planarity, potentially improving membrane permeability.

The compound’s IUPAC name reflects its substitution pattern: the ethyl ester at position 3 of the benzothiophene, the amide bond at position 3 of the chromene, and the methoxy group at position 8. Such precise substitution is critical for activity, as demonstrated in coumarin derivatives where small structural changes significantly alter biological potency.

Pharmaceutical Relevance of Coumarin-Benzothiophene Scaffolds

Coumarin-benzothiophene hybrids exhibit broad pharmacological potential, as evidenced by their structural analogs. Key areas of interest include:

- Anticancer Activity : Similar coumarin hybrids inhibit tumor growth by targeting topoisomerases, kinases, and carbonic anhydrases. For example, coumarin-triazole macrocycles show IC~50~ values in the micromolar range against breast cancer cells.

- Antimicrobial Effects : The benzothiophene moiety enhances activity against Gram-positive bacteria and fungi, with zone of inhibition values comparable to standard antibiotics.

- Neuroprotective Potential : Although not directly studied in this compound, coumarin derivatives modulate acetylcholinesterase and β-amyloid aggregation, suggesting possible applications in neurodegenerative diseases.

The ethyl ester group in this compound serves as a synthetic handle for further derivatization, enabling the generation of thiourea or isothiocyanate derivatives with enhanced reactivity. Such flexibility is invaluable in structure-activity relationship (SAR) studies, allowing systematic optimization of bioavailability and target engagement.

Current Research Landscape and Scientific Interest

Recent studies focus on optimizing the synthesis and biological evaluation of this hybrid. Advances in green chemistry, such as solvent-free reactions and ionic liquid catalysts, have improved yields and reduced environmental impact. For instance, coumarin derivatives synthesized using [Et~3~NH][HSO~4~] as a catalyst demonstrated potent antifungal activity, highlighting the role of sustainable methodologies.

Molecular docking studies predict high affinity for enzymes like lanosterol 14α-demethylase, a target in antifungal therapy. Additionally, the compound’s ability to inhibit biofilm formation in Candida albicans positions it as a candidate for combating hospital-acquired infections. Current research also explores its role as a precursor for radiopharmaceuticals, leveraging the benzothiophene ring’s stability under physiological conditions.

Properties

IUPAC Name |

ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6S/c1-3-28-22(26)17-13-8-4-5-10-16(13)30-20(17)23-19(24)14-11-12-7-6-9-15(27-2)18(12)29-21(14)25/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEVUTXBMQTIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2-oxochromene-3-carboxylic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of ethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress pathways. The chromene moiety may contribute to its antioxidant properties, while the benzothiophene core could interact with specific proteins or DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous compounds derived from the evidence, emphasizing substituent variations, synthetic routes, crystallographic data, and physicochemical properties.

Substituent Variations and Functional Group Impact

Compound A : Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

- Structure : Features a benzamido group instead of the chromene-derived amide.

- Crystallography : The tetrahydrobenzothiophene core adopts a half-chair conformation. The benzamido substituent forms an intramolecular S(6) hydrogen-bonding motif (N–H⋯O), stabilizing the molecular conformation .

- Synthesis: Prepared via benzoylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate using benzoyl chloride in chloroform .

Compound B : Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

- Structure : Substituted with a pyridine-4-carboxamido group.

Compound C : Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

- Structure: Contains a 5-chloropentanoyl side chain.

- Molecular weight = 343.87 g/mol .

Compound D : Ethyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

Chromene-Based Analogues

Compound E : Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

- Structure: Chromene ring modified with an anilinocarbonyl group.

- Electronic Effects : The conjugated chromene system may enhance UV absorption properties, relevant for photophysical applications.

Compound F : Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

- Structure : Incorporates a 4-methyl-2-oxochromene moiety linked via an acetyloxy group.

- Functional Impact : The methyl group on the chromene ring could sterically hinder intermolecular interactions compared to the 8-methoxy substituent in the target compound.

Structural and Crystallographic Trends

Data Tables

Table 1: Key Properties of Selected Analogues

*Estimated based on structural similarity.

Biological Activity

Ethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that combines features of chromene and benzothiophene. This unique structural composition suggests significant potential for various biological activities, which are increasingly being explored in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 427.47 g/mol. Its structure includes:

- A chromene moiety with an 8-methoxy group.

- An amide linkage contributing to its reactivity.

- A tetrahydro-benzothiophene framework , which is notable for its diverse biological activities.

Potential Biological Activities

Compounds with chromene and benzothiophene frameworks have been associated with various biological activities. This compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that compounds in this class can inhibit the growth of bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against E. coli and S. aureus .

- Anti-inflammatory Effects : The presence of the methoxy and amide groups may enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

- Anticancer Properties : Some derivatives of chromenes have demonstrated antiproliferative effects against various cancer cell lines, indicating that this compound could be further investigated for its potential in cancer therapy .

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors to construct the chromene and benzothiophene components. The general synthetic route may include:

- Formation of the chromene ring through condensation reactions.

- Introduction of the methoxy and amide functionalities via specific reagents .

The mechanism of action is believed to involve interactions with specific enzymes or receptors in biological systems. For example, it may inhibit enzymes involved in inflammatory responses or modulate signaling pathways associated with cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated related compounds within the same structural family:

Q & A

Q. Table 1: Comparison of Reaction Conditions for Related Chromene Derivatives

| Step | Conditions (Solvent, Catalyst) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide Coupling | DCM, Triethylamine | 64–74 | ≥95 | |

| Chromene Formation | Ethanol, Piperidine | 60–70 | 90–95 |

What spectroscopic techniques are critical for confirming the structure of this compound?

Category: Basic Characterization

Answer:

Q. Table 2: Key NMR Peaks for Structural Confirmation

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Methoxy (-OCH₃) | 3.36–3.50 | 55–57 |

| Chromene C=O | - | 161–165 |

| Benzothiophene C-S | - | 125–130 |

How can contradictions in NMR data arise, and how are they resolved?

Category: Advanced Data Analysis

Answer:

Discrepancies may stem from:

- Tautomerism: Keto-enol equilibria in chromene rings alter peak splitting .

- Solvent Effects: CDCl₃ vs. DMSO-d₆ shifts proton signals by up to 0.5 ppm .

- Impurities: Unreacted intermediates (e.g., oxime derivatives) require iterative purification .

Methodological Approach:

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with computational predictions (DFT calculations).

What insights can X-ray crystallography provide about molecular conformation?

Category: Advanced Structural Analysis

Answer:

Single-crystal X-ray studies reveal:

Q. Table 3: Crystallographic Parameters from Related Structures

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | Monoclinic, P2₁/c | |

| Unit Cell Dimensions | a=10.2 Å, b=15.4 Å, c=12.8 Å | |

| Density (g/cm³) | 1.45–1.52 |

How can synthetic protocols from related chromene derivatives guide pharmacophore modification?

Category: Advanced Structure-Activity Relationships

Answer:

- Anticancer Analogues: Replace the 8-methoxy group with diethylamino substituents to enhance π-stacking (as in OXE-I derivatives) .

- Bioisosteric Replacement: Substitute benzothiophene with pyrimidine rings to modulate solubility .

Methodological Steps:

Synthesize derivatives via Suzuki coupling or reductive amination.

Screen for activity using MTT assays (e.g., IC₅₀ comparisons).

What strategies assess hydrolytic stability of ester/amide groups?

Category: Basic Stability Studies

Answer:

Q. Table 4: Hydrolysis Half-Life Under Physiological Conditions

| pH | Temperature (°C) | Half-Life (h) |

|---|---|---|

| 7.4 | 37 | 48–72 |

| 1.2 | 37 | 12–24 |

How can computational modeling predict biological target interactions?

Category: Advanced Molecular Docking

Answer:

- Docking Software: Use AutoDock Vina with crystal structure coordinates (PDB) .

- Key Interactions: Hydrogen bonding with kinase active sites (e.g., EGFR) and hydrophobic packing with benzothiophene .

Methodological Workflow:

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Validate docking poses with MD simulations (NAMD/GROMACS).

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.